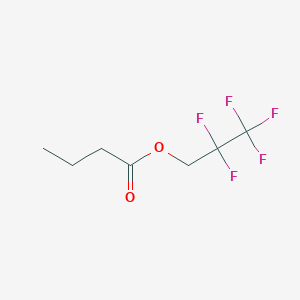

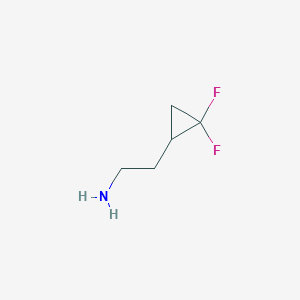

2,2,3,3,3-Pentafluoropropyl butyrate

Descripción general

Descripción

2,2,3,3,3-Pentafluoropropyl butyrate (2,2,3,3,3-PFPB) is a synthetic ester that is derived from the reaction of pentafluoropropionic acid and butyric acid. It is a colorless liquid with a low odor and has a wide range of applications in various industries, such as pharmaceuticals, cosmetics, and food production. 2,2,3,3,3-PFPB has been studied extensively for its potential uses in laboratory experiments and scientific research.

Aplicaciones Científicas De Investigación

Material Science: Low Refractive Index Polymers

2,2,3,3,3-Pentafluoropropyl butyrate is used in the synthesis of polymers with low refractive indices. These polymers are crucial in creating cladding layers for optical waveguides, which are essential components in fiber optics and photonic devices .

Chemical Synthesis: Fluorinated Building Blocks

This compound serves as a fluorinated building block in organic synthesis. The presence of fluorine atoms can significantly alter the chemical and physical properties of the synthesized molecules, leading to applications in pharmaceuticals and agrochemicals .

Analytical Chemistry: Chromatography

In chromatography, 2,2,3,3,3-Pentafluoropropyl butyrate can be used as a stationary phase modifier due to its unique interaction with various analytes. This modification can improve the separation efficiency of complex mixtures .

Polymer Physics: Thermodynamic Characterization

The thermodynamic properties of polymers derived from 2,2,3,3,3-Pentafluoropropyl butyrate, such as poly(2,2,3,3,3-pentafluoropropyl methacrylate), have been extensively studied. These studies involve understanding the interaction parameters and solubility characteristics, which are vital for designing polymers with specific attributes .

Environmental Science: Hydrophobic Coatings

Due to its hydrophobic nature, this compound is used in the development of coatings that repel water. These coatings have applications ranging from self-cleaning surfaces to protective layers against environmental degradation .

Pharmaceuticals: Drug Delivery Systems

The fluorinated nature of 2,2,3,3,3-Pentafluoropropyl butyrate makes it a candidate for creating drug delivery systems. Fluorinated compounds can traverse biological barriers more efficiently, potentially leading to more effective drug formulations .

Energy Storage: Electrolytes in Batteries

Research is being conducted on the use of fluorinated compounds in the electrolytes of lithium batteries. The stability and efficiency of the battery can be enhanced by incorporating such compounds into the electrolyte solution .

Aerospace Engineering: Heat Resistant Materials

The thermal stability imparted by the fluorinated structure of 2,2,3,3,3-Pentafluoropropyl butyrate is beneficial in creating materials that can withstand high temperatures. These materials are particularly useful in aerospace applications, where they can face extreme thermal conditions .

Propiedades

IUPAC Name |

2,2,3,3,3-pentafluoropropyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F5O2/c1-2-3-5(13)14-4-6(8,9)7(10,11)12/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWPJMPKVSDHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate](/img/structure/B1430192.png)

![2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan](/img/structure/B1430199.png)

![(8S,9S,10R,13S,14S,17R)-17-Hydroxy-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethyl-1,6,7,8,9,10,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-11(2H)-one](/img/structure/B1430209.png)